molecular formula C19H36ClN5 B12692170 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro- CAS No. 39605-45-3

1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-

Cat. No.: B12692170
CAS No.: 39605-45-3
M. Wt: 370.0 g/mol
InChI Key: VVISQEKWYPFFLK-UHFFFAOYSA-N
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Description

N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine . It is an organic compound with the molecular formula C19H36ClN5 . This compound belongs to the class of triazine derivatives and is characterized by the presence of a triazine ring substituted with butyl groups and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with butyl halides in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete substitution of the amino groups with butyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Amino or thiol-substituted triazine derivatives.

    Oxidation Products: Oxidized triazine derivatives.

    Reduction Products: Reduced triazine derivatives.

    Hydrolysis Products: Corresponding amines and triazine derivatives.

Scientific Research Applications

N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N2,N2,N4,N4-tetrabutyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine atom.

    N2,N2,N4,N4-tetraethyl-6-chloro-1,3,5-triazine-2,4-diamine: Similar structure but with ethyl groups instead of butyl groups.

Uniqueness

N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine is unique due to the presence of both butyl groups and a chlorine atom, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36ClN5/c1-5-9-13-24(14-10-6-2)18-21-17(20)22-19(23-18)25(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVISQEKWYPFFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)Cl)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClN5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395909
Record name N~2~,N~2~,N~4~,N~4~-Tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39605-45-3
Record name N2,N2,N4,N4-Tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39605-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~,N~4~,N~4~-Tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N,N,N',N'-tetrabutyl-1,3,5-triazine-2,4-diamine
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